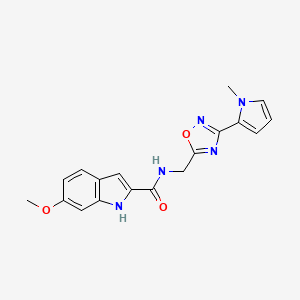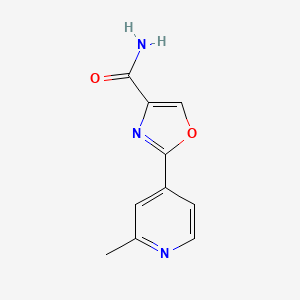
6-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is an organic molecule with significant interest in scientific research due to its unique chemical structure and potential applications. This compound falls within the broader category of heterocyclic compounds, which are known for their diverse biological activities and their utility in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, the incorporation of the methoxy group, and the construction of the oxadiazole ring. The key steps generally involve:
Formation of Indole Core: : Starting with a suitable precursor, such as a 2-carboxyindole derivative.
Methoxylation: : Introducing the methoxy group at the desired position via a methylation reaction.
Oxadiazole Ring Formation: : Using cyclization reactions involving suitable reagents such as carboxylic acids and hydrazines.
Coupling Reactions: : Coupling the oxadiazole moiety to the indole core through amide bond formation, often utilizing reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, optimizing the yield and purity of the compound is crucial. This might involve:
Continuous Flow Synthesis: : Allows for better control over reaction conditions.
Catalysis: : Utilization of metal catalysts to increase reaction efficiency and selectivity.
Crystallization: : For purification, ensuring that the final product meets required specifications.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the methoxy group.
Reduction: : Selective reduction reactions could potentially modify the oxadiazole ring.
Substitution: : Electrophilic and nucleophilic substitutions can be performed on the indole core.
Common Reagents and Conditions
Oxidizing Agents: : Such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide).
Reducing Agents: : Like lithium aluminum hydride (LiAlH4) for reducing functional groups.
Substitution Reagents: : Typical reagents include alkyl halides or sulfonates for substitution reactions.
Major Products Formed
Oxidation Products: : Can form aldehydes or carboxylic acids.
Reduction Products: : Typically result in alcohols or amines.
Substitution Products: : Dependent on the reagents used, leading to alkylated or functionalized indoles.
科学的研究の応用
6-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide finds applications in:
Chemistry: : As a building block for complex molecule synthesis.
Biology: : Studying its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: : Investigating its potential as a therapeutic agent, particularly for its anti-inflammatory or anticancer properties.
Industry: : Used in the development of novel materials or as a chemical intermediate in various production processes.
作用機序
The exact mechanism of action can vary depending on the specific biological context. generally:
Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: : Could involve signaling pathways related to inflammation, apoptosis (programmed cell death), or cell proliferation.
類似化合物との比較
Similar Compounds
5-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide
6-methoxy-N-((3-(1-methyl-1H-pyrrol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide
Highlighting Uniqueness
6-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity, distinguishing it from structurally similar compounds.
特性
IUPAC Name |
6-methoxy-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-23-7-3-4-15(23)17-21-16(26-22-17)10-19-18(24)14-8-11-5-6-12(25-2)9-13(11)20-14/h3-9,20H,10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRMRZXXFQAHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(Azepan-1-yl)-7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
![7-ethyl-3-methyl-1-[2-(morpholin-4-yl)ethyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785427.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol](/img/structure/B2785428.png)

![3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B2785434.png)

![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine](/img/structure/B2785437.png)
![N-(2,6-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2785438.png)

![3-methoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzaldehyde](/img/structure/B2785440.png)

![5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2785443.png)
![N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2785447.png)
